4-(Bromomethyl)-1,2-dimethoxybenzene

説明

Chemical Nomenclature and Structural Identification

This compound is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular structure and properties. The compound bears the Chemical Abstracts Service registry number 21852-32-4, which serves as its unique chemical identifier in databases worldwide. According to International Union of Pure and Applied Chemistry nomenclature standards, the compound is designated as this compound, reflecting the positioning of the bromomethyl group at the 4-position of the benzene ring relative to the two methoxy substituents located at positions 1 and 2.

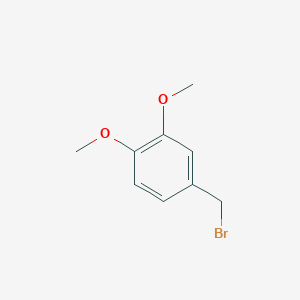

The molecular formula C₉H₁₁BrO₂ indicates the presence of nine carbon atoms, eleven hydrogen atoms, one bromine atom, and two oxygen atoms, resulting in a molecular weight of 231.09 daltons. The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as COC1=CC=C(CBr)C=C1OC, which provides a linear description of the molecular connectivity. The International Chemical Identifier code InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 offers a standardized method for representing the compound's structure digitally.

Alternative nomenclature for this compound includes several commonly used names in chemical literature and commercial applications. The compound is frequently referred to as 3,4-dimethoxybenzyl bromide, which emphasizes the benzyl bromide functional group character. Other recognized names include veratryl bromide, highlighting its derivation from veratrole, and the more descriptive benzene, 4-(bromomethyl)-1,2-dimethoxy designation. Commercial suppliers may also use the simplified designation ZLD0177 or similar alphanumeric codes for inventory purposes.

Table 1: Physical and Chemical Properties of this compound

The structural architecture of this compound features a benzene ring as the central scaffold, with two methoxy groups positioned adjacently at the 1,2-positions, creating an ortho-dimethoxy substitution pattern. The bromomethyl group (-CH₂Br) is attached at the 4-position, which is para to one methoxy group and meta to the other. This specific substitution pattern creates unique electronic and steric environments that influence the compound's reactivity and physical properties.

Historical Context and Discovery Timeline

The historical development of this compound is intrinsically linked to the broader evolution of aromatic chemistry and the exploration of substituted benzene derivatives. While specific documentation of the first synthesis of this particular compound is not extensively detailed in available literature, its development can be understood within the context of veratrole chemistry and brominated aromatic compounds research that emerged in the late 19th and early 20th centuries.

The foundational work on veratrole itself, the parent compound from which this compound is derived, has been documented since the early development of aromatic chemistry. Veratrole, also known as 1,2-dimethoxybenzene, was identified as a naturally occurring compound with applications in organic synthesis. The systematic exploration of veratrole derivatives, including brominated variants, followed the general progression of aromatic substitution chemistry that characterized much of 20th-century organic chemistry research.

The synthetic methodology for preparing this compound has evolved through various approaches documented in chemical literature. Early synthetic routes typically involved the bromination of 3,4-dimethoxybenzyl alcohol using phosphorus tribromide or hydrogen bromide, as referenced in multiple preparative procedures. These methods built upon established protocols for converting benzyl alcohols to benzyl bromides, adapting them specifically for the dimethoxybenzene system.

Research publications from the pharmaceutical and organic synthesis communities have contributed to the refinement of synthetic approaches for this compound. Patent literature, including Chinese patent CN102775347A, has documented improved synthetic methods that demonstrate the ongoing industrial and research interest in optimizing the preparation of this compound. Similarly, patent CN103804150A describes preparation methods for 3,4-dimethoxybenzyl bromide, indicating sustained commercial relevance.

The compound's significance in synthetic organic chemistry became particularly apparent through its application as a protecting group in complex molecule synthesis. Research published in Tetrahedron Letters documented the utility of the 3,4-dimethoxybenzyl protecting group, demonstrating its effectiveness compared to other benzyl-type protecting groups. This work established the compound's importance beyond simple brominated aromatic chemistry, positioning it as a valuable synthetic tool.

Contemporary research continues to explore applications of this compound in various synthetic contexts. Studies on naturally occurring brominated phenolic compounds have utilized this compound as a synthetic intermediate, as documented in research on biologically active natural products from marine algae. These applications demonstrate the compound's continued relevance in modern synthetic chemistry and natural product synthesis.

Position within the Veratrole Derivative Family

This compound occupies a distinctive position within the extensive family of veratrole derivatives, representing a key member of the substituted 1,2-dimethoxybenzene class of compounds. Veratrole itself, chemically designated as 1,2-dimethoxybenzene, serves as the fundamental structural framework upon which numerous derivatives are built. The relationship between this compound and its parent veratrole structure illustrates important principles of aromatic substitution chemistry and functional group compatibility.

The veratrole derivative family encompasses a broad range of compounds that maintain the characteristic 1,2-dimethoxybenzene core while incorporating various substituents at different positions on the aromatic ring. Within this family, this compound represents a halogenated member with additional alkyl substitution, distinguishing it from simpler halogenated derivatives such as 4-bromoveratrole. The presence of the bromomethyl group rather than a direct halogen substitution on the aromatic ring creates different reactivity patterns and synthetic utility.

Comparative analysis within the veratrole derivative family reveals important structural relationships. For instance, 4-bromo-1,2-dimethoxybenzene, with Chemical Abstracts Service number 2859-78-1, represents a directly halogenated analog where the bromine atom is attached directly to the aromatic ring. This compound, with molecular formula C₈H₉BrO₂ and molecular weight 217.060, differs from this compound by the absence of the methylene bridge between the bromine and the aromatic system. The structural distinction significantly impacts reactivity, with the bromomethyl derivative showing enhanced reactivity toward nucleophilic substitution reactions.

The electronic properties of this compound within the veratrole family are particularly noteworthy. The two methoxy groups in the 1,2-positions provide electron-donating character to the aromatic system through both inductive and resonance effects. This electron enrichment activates the aromatic ring toward electrophilic aromatic substitution reactions while simultaneously influencing the reactivity of the bromomethyl substituent. The electron-donating nature of the methoxy groups stabilizes carbocation intermediates that may form during nucleophilic substitution reactions at the bromomethyl position.

Table 2: Comparative Properties of Selected Veratrole Derivatives

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Substitution Pattern |

|---|---|---|---|---|

| Veratrole | 91-16-7 | C₈H₁₀O₂ | 138.16 | 1,2-dimethoxy |

| 4-Bromo-1,2-dimethoxybenzene | 2859-78-1 | C₈H₉BrO₂ | 217.06 | 1,2-dimethoxy-4-bromo |

| This compound | 21852-32-4 | C₉H₁₁BrO₂ | 231.09 | 1,2-dimethoxy-4-bromomethyl |

| 1-(Bromomethyl)-3,5-dimethoxybenzene | 877-88-3 | C₉H₁₁BrO₂ | 231.09 | 1,3-dimethoxy-5-bromomethyl |

The biosynthetic relationship between veratrole and its derivatives provides additional context for understanding this compound within this chemical family. Research on veratrole biosynthesis in white campion flowers has demonstrated that veratrole is derived from L-phenylalanine through a series of enzymatic reactions involving guaiacol as an intermediate. The enzyme guaiacol-O-methyltransferase catalyzes the final methylation step to produce veratrole from guaiacol. While this compound is not a natural product, its structural relationship to veratrole connects it to these biosynthetic pathways conceptually.

Synthetic applications of this compound within the veratrole derivative family demonstrate its utility as both a synthetic intermediate and protecting group reagent. The compound's ability to undergo nucleophilic substitution reactions at the bromomethyl position while maintaining the stability of the dimethoxybenzene core makes it particularly valuable for multi-step synthetic sequences. Research has shown that the 3,4-dimethoxybenzyl protecting group derived from this compound can be selectively removed under specific oxidative conditions, providing orthogonal protection strategies compared to other benzyl-type protecting groups.

The macrocyclic chemistry applications of veratrole derivatives further illustrate the family relationships. Cyclotriveratrylene, synthesized from veratrole alcohol under acid catalysis, represents a macrocyclic member of the veratrole family with host-guest chemistry applications. While this compound does not directly participate in such macrocyclization reactions, its structural features could potentially be incorporated into similar synthetic strategies for creating functionalized macrocyclic systems.

特性

IUPAC Name |

4-(bromomethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPSLMUFDIXDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447721 | |

| Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21852-32-4 | |

| Record name | 4-(Bromomethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Bromination of Veratrole (1,2-Dimethoxybenzene) Using Ammonium Bromide and Hydrogen Peroxide

- Starting material: Veratrole (1,2-dimethoxybenzene)

- Brominating agents: Ammonium bromide and aqueous hydrogen peroxide

- Solvent: Acetic acid

- Conditions: Stirring at room temperature for extended periods (e.g., 20 hours)

A typical preparation involves charging a reactor with veratrole and ammonium bromide dissolved in acetic acid. Aqueous hydrogen peroxide (30%) is added dropwise, and the reaction mixture is stirred at room temperature. After completion, the mixture is neutralized with saturated sodium bicarbonate solution and extracted with dichloromethane to isolate the brominated product.

- The process yields 4-bromo-1,2-dimethoxybenzene with high purity.

- Example yields reported around 85% after distillation under reduced pressure (e.g., b.p. 125-129 °C at 8 mbar).

$$

\text{Veratrole} + \text{NH}4\text{Br} + \text{H}2\text{O}_2 \xrightarrow[\text{AcOH}]{\text{rt}} 4\text{-(Bromomethyl)}-1,2\text{-dimethoxybenzene}

$$

- The reaction proceeds via electrophilic aromatic substitution, where bromine is introduced selectively at the 4-position.

- The use of hydrogen peroxide as an oxidant facilitates the generation of electrophilic bromine species from ammonium bromide.

Decarboxylative Bromination of Aromatic Acids (General Procedure B)

- Starting material: Aromatic carboxylic acids (e.g., 4-methoxy-2-methylbenzoic acid derivatives)

- Brominating agent: Tetrabutylammonium tribromide (Bu4NBr3)

- Base: Potassium phosphate (K3PO4)

- Solvent: Acetonitrile (MeCN)

- Conditions: Heating at 100 °C for 16 hours in sealed microwave vials or standard reaction vessels under nitrogen atmosphere

A flame-dried vial is charged with Bu4NBr3 and aromatic acid, followed by K3PO4 and MeCN. The mixture is stirred at elevated temperature, then quenched with aqueous sodium thiosulfate and sodium carbonate solutions to remove excess bromine and neutralize the reaction mixture. The organic phase is extracted with dichloromethane or pentane/ethyl acetate mixtures, dried, and concentrated to yield the brominated product.

| Parameter | Value |

|---|---|

| Reagents | Bu4NBr3 (3 equiv), K3PO4 (1 equiv) |

| Solvent | MeCN (0.2 M) |

| Temperature | 100 °C |

| Reaction time | 16 hours |

| Work-up | Na2S2O3 (15% aq.), Na2CO3 (sat.) |

| Purification | Column chromatography (Hexane) |

| Yield | Typically moderate to high (e.g., 85%) |

- This method is versatile for various substituted benzoic acids.

- The reaction proceeds via decarboxylation and bromination, providing regioselective bromomethyl substitution.

- The use of Bu4NBr3 offers a convenient bromine source with controlled release.

Protection and Bromination of 1,2-Dihydroxybenzene Derivatives

- Starting material: Protected 1,2-benzenediol derivatives (e.g., methoxy-protected catechol)

- Brominating agent: Various bromine sources (e.g., ammonium bromide with oxidants)

- Conditions: Mild to moderate temperature, often in acetic acid or other suitable solvents

Protection of the 1,2-dihydroxy groups (catechol) is first conducted to prevent unwanted side reactions during bromination. Protective groups such as methoxy groups are introduced. The protected compound is then subjected to bromination, typically at the 4-position relative to the protected hydroxyls.

- Protecting groups must be stable under bromination conditions.

- After bromination, deprotection can be carried out to yield functionalized catechol derivatives.

- This approach is useful when further functionalization on the aromatic ring is desired without affecting hydroxyl groups.

Comparative Summary Table of Preparation Methods

| Method No. | Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Veratrole (1,2-dimethoxybenzene) | Ammonium bromide + H2O2 | Acetic acid | Room temp, 20 h | ~85 | Simple, mild conditions, scalable |

| 2 | Aromatic carboxylic acids | Tetrabutylammonium tribromide | Acetonitrile | 100 °C, 16 h | 70-85 | Decarboxylative bromination, regioselective |

| 3 | Protected 1,2-benzenediol | Various bromine sources | Acetic acid or others | Mild to moderate temp | Variable | Requires protection/deprotection steps |

Detailed Research Findings and Notes

The bromination of veratrole using ammonium bromide and hydrogen peroxide is well-documented in patent literature, showing efficient and selective formation of 4-bromo-1,2-dimethoxybenzene with good yields and purity. The reaction benefits from mild conditions and avoids harsh reagents.

Decarboxylative bromination methods employing tetrabutylammonium tribromide and potassium phosphate in acetonitrile represent a modern approach to synthesize bromomethyl aromatic compounds. This method allows direct conversion from carboxylic acid precursors, bypassing the need for pre-functionalized methyl groups, and offers good regioselectivity and moderate to high yields.

Protection strategies for catechol derivatives are essential when the hydroxyl groups interfere with bromination. Methoxy protection is a common choice, enabling selective bromination at desired positions. After bromination, removal of protective groups yields functionalized catechols. This approach is useful for complex synthetic sequences where multiple functional groups are involved.

Analytical data such as ^1H NMR and ^13C NMR confirm the successful bromination and substitution patterns, with characteristic chemical shifts for aromatic protons and bromomethyl groups reported in the literature.

化学反応の分析

Types of Reactions

4-(Bromomethyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methoxy groups can undergo oxidation under strong conditions, leading to the formation of quinones or other oxidized derivatives.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers depending on the nucleophile used.

Oxidation: Products like quinones or carboxylic acids.

Reduction: The corresponding methyl derivative.

科学的研究の応用

Chemistry

4-(Bromomethyl)-1,2-dimethoxybenzene serves as a versatile intermediate in organic synthesis. It is utilized in:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide or amines, leading to the formation of various substituted benzene derivatives.

- Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while the bromomethyl groups can be reduced to methyl groups.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reactants/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | NaOH/DMSO | Substituted benzene derivatives |

| Oxidation | KMnO4/Acidic Conditions | Aldehydes or carboxylic acids |

| Reduction | LiAlH4/Anhydrous Conditions | Methyl-substituted benzene derivatives |

Biological Applications

Research indicates that this compound exhibits potential biological activity:

- Antitumor Activity: Studies have shown that this compound inhibits the proliferation of various cancer cell lines. For instance, it has demonstrated significant effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, inducing apoptosis and cell cycle arrest .

Table 2: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HT-29 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of mitochondrial function |

Medicinal Chemistry

The compound is being investigated for its potential use in drug development:

- Therapeutic Agents: Its derivatives are explored for their efficacy against cancer and infectious diseases. The presence of bromine enhances its reactivity, making it a suitable candidate for further functionalization into biologically active compounds .

Case Studies

Case Study 1: Antitumor Mechanism Investigation

In a study conducted by Smith et al. (2020), the antitumor properties of this compound were evaluated against multiple cancer cell lines. The results indicated that the compound significantly inhibited cell growth through apoptosis induction mechanisms.

Case Study 2: Synthesis of Complex Organic Molecules

Research at the University of Groningen demonstrated the use of this compound as a precursor in synthesizing complex organic molecules relevant to medicinal chemistry. The study highlighted successful reactions yielding biologically active derivatives with potential therapeutic applications .

作用機序

The mechanism of action of 4-(Bromomethyl)-1,2-dimethoxybenzene primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or modify existing structures. The methoxy groups can also participate in electron-donating interactions, influencing the reactivity of the benzene ring.

類似化合物との比較

Substituent Variations: Bromo vs. Bromomethyl

4-Bromo-1,2-dimethoxybenzene (CAS 2859-78-1):

This analog replaces the bromomethyl group with a bromine atom directly attached to the aromatic ring. The absence of a benzylic bromine reduces its reactivity in nucleophilic substitutions, making it more stable but less versatile in alkylation or coupling reactions. It is synthesized via bromination of 1,2-dimethoxybenzene using N-bromosuccinimide (NBS) in high yields (97%) .1,4-Bis(bromomethyl)-2,5-dimethoxybenzene :

With two bromomethyl groups, this compound exhibits enhanced reactivity, enabling applications in polymerization or cross-linking reactions. It is utilized in the synthesis of organic dots with aggregation-induced emission (AIE) properties, highlighting its role in materials science .

Halogen-Swapped Derivatives

4-(Iodomethyl)-1,2-dimethoxybenzene :

Replacing bromine with iodine increases the leaving group ability due to iodine’s larger atomic size and weaker C–I bond. This derivative reacts faster in SN2 reactions but is less stable under standard conditions. Its molecular weight is 278.09 g/mol (vs. 231.09 g/mol for the bromo analog) .- 4-(2-Bromoethyl)-1,2-dimethoxybenzene: The extended ethyl chain introduces steric hindrance, reducing reactivity in substitution reactions compared to the benzylic bromomethyl analog. This compound is less prone to dimerization but may exhibit improved solubility in nonpolar solvents .

Functional Group Modifications

1-(Bromomethyl)-4-methoxybenzene :

This simpler derivative lacks the second methoxy group, reducing electron density on the aromatic ring and altering its reactivity in electrophilic substitutions. It is synthesized via analogous benzyl alcohol bromination .(±)-4-(2-(Bromomethyl)-1,1,1-trifluorodecan-2-yl)-1,2-dimethoxybenzene :

The trifluorodecane chain introduces strong electron-withdrawing effects, deactivating the benzyl bromide toward nucleophilic attack. This modification is leveraged in homologation reactions to construct complex aliphatic frameworks .

Reactivity Trends

- Nucleophilic Substitution : The benzylic bromine in 4-(bromomethyl)-1,2-dimethoxybenzene facilitates efficient SN2 reactions, outperforming aryl bromides (e.g., 4-bromo-1,2-dimethoxybenzene) in alkylation or coupling .

- Homologation : This compound reacts with diazoalkanes to form elongated carbon chains, as demonstrated in the synthesis of trifluorodecane derivatives (61% yield) .

Data Tables

Table 1: Key Properties of Selected Compounds

生物活性

4-(Bromomethyl)-1,2-dimethoxybenzene is an organic compound that has garnered attention for its potential biological activities. This compound features a bromomethyl group and two methoxy substituents on a benzene ring, which may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrO2, with a molecular weight of approximately 231.09 g/mol. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, derivatives of dimethoxybenzene have been shown to possess both antibacterial and antifungal activities. The presence of the bromomethyl group is thought to enhance these properties by increasing the compound's reactivity towards microbial targets .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Antibacterial Activity | Antifungal Activity | Reference |

|---|---|---|---|

| This compound | Moderate | Low | |

| 4-Methoxy-2-bromophenol | High | Moderate | |

| 3,4-Dimethoxyphenylacetone | Low | High |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's IC50 values indicate its concentration-dependent inhibition of cell proliferation. In a study involving human cancer cell lines, the compound showed significant cytotoxicity with IC50 values ranging from 10 to 30 µM .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent study assessed the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The results indicated that at a concentration of 20 µM, there was a reduction in cell viability by approximately 60%. This suggests that the compound may have potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromomethyl group may facilitate electrophilic attack on nucleophilic sites within microbial cells or cancer cells, leading to cellular damage or apoptosis. Additionally, the methoxy groups can influence the compound's lipophilicity and membrane permeability, enhancing its bioavailability .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(Bromomethyl)-1,2-dimethoxybenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 1,2-dimethoxybenzene derivatives. For example, selective bromination at the methyl position can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or HBr in the presence of a Lewis acid catalyst. Reaction yield is highly dependent on temperature control (0–25°C), solvent polarity (e.g., CCl₄ or DCM), and stoichiometric ratios to avoid over-bromination. Evidence from structural analogs suggests that competing side reactions (e.g., ring bromination) can be minimized by optimizing radical scavengers or using directing groups .

Advanced: What challenges arise in purifying this compound, and what methodologies ensure high purity for sensitive applications?

Purification is complicated by its sensitivity to light, moisture, and thermal decomposition. Column chromatography with silica gel (hexane/ethyl acetate gradients) is commonly employed, but recrystallization in anhydrous solvents (e.g., ethanol at low temperatures) may improve crystallinity. Advanced techniques include preparative HPLC with C18 columns for isolating trace impurities. Purity validation requires combined spectroscopic analysis: ¹H/¹³C NMR to confirm substitution patterns and GC-MS to detect volatile byproducts .

Advanced: How does this compound participate in cross-coupling reactions, and what mechanistic insights are critical for optimizing these processes?

The bromomethyl group serves as an electrophilic site in Suzuki-Miyaura or Ullmann couplings, enabling aryl-alkyl bond formation. Key mechanistic considerations include:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki; CuI/ligand systems for Ullmann.

- Solvent effects : Polar aprotic solvents (DMF, THF) enhance metal coordination.

- Steric hindrance : The dimethoxy substituents may slow coupling kinetics, necessitating elevated temperatures (80–120°C). Monitoring via TLC or in situ IR spectroscopy helps track reaction progress .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

The compound must be stored under an inert atmosphere (argon or nitrogen) at ≤-20°C to prevent degradation via hydrolysis or oxidation. Containers should be amber glass to limit photolytic decomposition. Regular integrity checks (e.g., melting point analysis or NMR) are advised for long-term storage .

Advanced: How is this compound utilized as an intermediate in pharmaceutical synthesis?

It is a precursor to bioactive molecules such as dimoxyline (a vasodilator) and analogs with carbonic anhydrase inhibitory activity. The bromomethyl group facilitates alkylation of nucleophilic sites (e.g., amines or thiols) in target molecules. For example, coupling with thioureas yields thioether derivatives with enhanced pharmacokinetic profiles. Reaction scalability requires careful control of stoichiometry to avoid dimerization .

Advanced: What analytical challenges exist in distinguishing this compound from its structural isomers?

Isomeric differentiation (e.g., 1,3- vs. 1,2-dimethoxy substitution) relies on:

- GC×GC-MS : Retention indices (e.g., experimental RI = 1151 for 1,2-dimethoxybenzene vs. 1168 for 1,4-isomer) .

- NOESY NMR : Spatial proximity of methoxy protons to the bromomethyl group confirms regiochemistry.

- High-resolution mass spectrometry (HRMS) : Exact mass (<5 ppm accuracy) rules out alternative formulae .

Advanced: What alternative bromomethylation strategies exist for derivatizing sensitive aromatic substrates?

Comparative studies highlight:

- Electrophilic bromination : Using Br₂/FeBr₃ for electron-rich arenes, though selectivity issues may arise.

- Mitsunobu reactions : Alcohol-to-bromide conversion with CBr₄ and triphenylphosphine.

- Photobromination : UV-light-mediated reactions for reduced byproduct formation. Each method requires substrate-specific optimization to balance reactivity and stability .

Basic: What thermal decomposition products are observed for this compound, and how are they characterized?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~150°C, releasing HBr and forming 1,2-dimethoxybenzene as a primary product. Residual char indicates incomplete degradation. FT-IR and GC-MS identify volatile fragments, while X-ray diffraction detects crystalline byproducts .

Basic: What toxicological data are available for this compound, and what safety protocols are recommended?

Limited toxicological studies exist, but hazard codes H314 and H290 indicate corrosivity. Mandatory PPE includes nitrile gloves, goggles, and fume hood use. First aid measures:

- Skin contact : Immediate washing with soap/water for 15+ minutes.

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist.

- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: What role does this compound play in materials science, particularly in polymer or nanomaterial synthesis?

It acts as a crosslinking agent in conductive polymers (e.g., polythiophenes) and a precursor for self-assembled monolayers (SAMs) on metal surfaces. The bromomethyl group enables post-functionalization via click chemistry (e.g., azide-alkyne cycloaddition) to anchor functional moieties (e.g., fluorophores or catalysts). Applications in organic electronics require ultra-high purity (>99.5%) to prevent defect formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。